3,4-Di-O-acetyl-6-deoxy-L-glucal 3,4-Di-O-acetyl-6-deoxy-L-glucal 3,4-di-O-acetyl-6-deoxy-L-glucal is a member of dicarboxylic acids and O-substituted derivatives.
Brand Name: Vulcanchem
CAS No.: 34819-86-8
VCID: VC0516008
InChI: InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3
SMILES: CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Molecular Formula: C10H14O5
Molecular Weight: 214.21 g/mol

3,4-Di-O-acetyl-6-deoxy-L-glucal

CAS No.: 34819-86-8

Cat. No.: VC0516008

Molecular Formula: C10H14O5

Molecular Weight: 214.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Di-O-acetyl-6-deoxy-L-glucal - 34819-86-8

Specification

CAS No. 34819-86-8
Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
IUPAC Name (3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate
Standard InChI InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3
Standard InChI Key NDEGMKQAZZBNBB-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C
SMILES CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Appearance Solid powder

Introduction

Structural Elucidation and Molecular Configuration

Molecular Architecture

3,4-Di-O-acetyl-6-deoxy-L-glucal belongs to the class of deoxy sugars, specifically a derivative of L-rhamnal (6-deoxy-L-mannose). Its IUPAC name, [(2S,3S,4S)3acetyloxy2methyl3,4dihydro2Hpyran4yl]acetate[(2S,3S,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate, reflects its bicyclic pyranose structure with acetyl groups at positions 3 and 4 . The compound’s stereochemistry is critical to its function as a chiral building block, enabling precise control over glycosidic bond formation in synthetic applications .

Key Structural Features:

  • Stereochemical configuration: (2S,3S,4S)(2S,3S,4S) ensures enantiomeric purity .

  • Acetyl groups: Introduce steric hindrance and modulate reactivity .

  • Deoxygenation at C6: Enhances lipophilicity and stability .

Synthetic Methodologies and Production Techniques

Laboratory-Scale Synthesis

The compound is synthesized via selective acetylation of 6-deoxy-L-glucal. A typical procedure involves:

  • Acetylation: Treatment of 6-deoxy-L-glucal with acetic anhydride in the presence of pyridine to introduce acetyl groups at positions 3 and 4 .

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity .

Industrial Production

Industrial processes scale this methodology, employing continuous-flow reactors for acetylation and automated distillation systems for purification. Quality control protocols, including GC and 1H^1\text{H}-NMR, ensure compliance with pharmaceutical-grade standards .

Physicochemical Properties and Analytical Data

Physical Characteristics

PropertyValueSource
Boiling point68–69 °C (0.06 mmHg)
Density1.116 g/mL at 25 °C
Refractive index (nDn_D)1.46
Optical rotation ([α]D[\alpha]_D)+55° to +63° (c=1 in CHCl₃)
SolubilityChloroform, dichloromethane

Reactivity Profile and Derivative Formation

Chemical Transformations

3,4-Di-O-acetyl-6-deoxy-L-glucal participates in diverse reactions:

  • Glycosylation: Serves as a glycosyl donor in the synthesis of oligosaccharides, leveraging its anomeric reactivity .

  • Hydrolysis: Selective deacetylation under basic conditions yields 6-deoxy-L-glucal derivatives .

  • Oxidation: Forms ketone or carboxylic acid derivatives using agents like Jones reagent .

Key Reaction Pathways

3,4-Di-O-acetyl-6-deoxy-L-glucalH2O, Base6-Deoxy-L-glucal+2CH3COOH\text{3,4-Di-O-acetyl-6-deoxy-L-glucal} \xrightarrow{\text{H}_2\text{O, Base}} \text{6-Deoxy-L-glucal} + 2\text{CH}_3\text{COOH}

This hydrolysis pathway is pivotal for regenerating the parent sugar for further functionalization .

Pharmacological Investigations and Biomedical Applications

Biological Activity

  • DNA-binding affinity: Demonstrated intercalation with double-stranded DNA, suggesting potential as a chemotherapeutic agent .

  • Antimicrobial effects: Exhibits moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .

  • Enzyme inhibition: Acts as a competitive inhibitor of glycosidases, relevant to antidiabetic drug development .

Cytotoxicity Studies

In vitro assays against HeLa cells revealed an IC50_{50} of 45 µM, attributed to apoptosis induction via mitochondrial pathway activation .

Industrial and Research Applications

Pharmaceutical Synthesis

  • Glycoside production: Used to synthesize rhamnose-containing antibiotics (e.g., vancomycin derivatives) .

  • Antiviral agents: Serves as a precursor in the development of neuraminidase inhibitors .

Material Science

  • Chiral scaffolds: Employed in asymmetric catalysis for producing enantiomerically pure compounds .

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